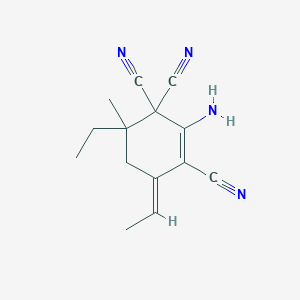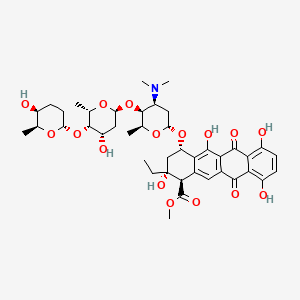
Rhodirubin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodirubin A is an anthracycline glycoside, a class of compounds known for their potent antitumor properties. This compound is produced by fermentation of specific strains of the bacterium Streptomyces, such as Streptomyces sp. ME 505-HEI (ATCC 31273) . This compound has shown significant efficacy in inhibiting the growth of gram-positive bacteria and mammalian tumors, making it a valuable compound in the field of oncology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rhodirubin A is primarily produced through microbial fermentation. The fermentation process involves cultivating the Rhodirubin-producing strains of Streptomyces under controlled conditions. The specific conditions, including temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation processes. The fermentation broth is then subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate and purify this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Rhodirubin A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the anthracycline structure, potentially altering its biological activity.
Substitution: Substitution reactions can occur at specific functional groups within the molecule, leading to the formation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Rhodirubin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical properties and reactions of anthracycline glycosides.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cell biology.
Medicine: Explored for its antitumor properties and potential use in cancer therapy. This compound has shown promise in preclinical studies for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Wirkmechanismus
Rhodirubin A exerts its effects primarily through its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to the induction of apoptosis in cancer cells. Additionally, this compound can generate reactive oxygen species, further contributing to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Rhodirubin B: Another anthracycline glycoside with similar antitumor properties.
Doxorubicin: A well-known anthracycline antibiotic used in cancer therapy.
Daunorubicin: Another anthracycline antibiotic with similar mechanisms of action.
Comparison: Rhodirubin A is unique in its specific microbial origin and its particular spectrum of biological activity. While compounds like doxorubicin and daunorubicin are widely used in clinical settings, this compound offers potential advantages in terms of its efficacy and reduced side effects in certain contexts .
Eigenschaften
CAS-Nummer |
64253-73-2 |
|---|---|
Molekularformel |
C42H55NO16 |
Molekulargewicht |
829.9 g/mol |
IUPAC-Name |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H55NO16/c1-8-42(52)16-27(31-20(35(42)41(51)53-7)13-21-32(37(31)49)38(50)34-25(46)10-9-24(45)33(34)36(21)48)57-29-14-22(43(5)6)39(18(3)55-29)59-30-15-26(47)40(19(4)56-30)58-28-12-11-23(44)17(2)54-28/h9-10,13,17-19,22-23,26-30,35,39-40,44-47,49,52H,8,11-12,14-16H2,1-7H3/t17-,18-,19-,22-,23-,26-,27-,28-,29-,30-,35-,39+,40+,42+/m0/s1 |
InChI-Schlüssel |
WGXOAYYFWFRVSV-JEGHDPRDSA-N |
Isomerische SMILES |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CC[C@@H]([C@@H](O7)C)O)O)N(C)C)O |
Kanonische SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(C(O7)C)O)O)N(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


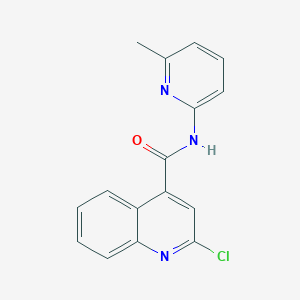
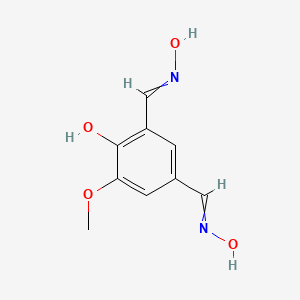
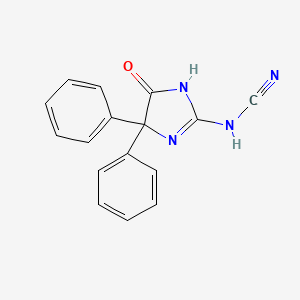
![Methyl 4-{[5-oxo-5-(prop-2-yn-1-yloxy)pentanoyl]amino}benzoate](/img/structure/B14159057.png)
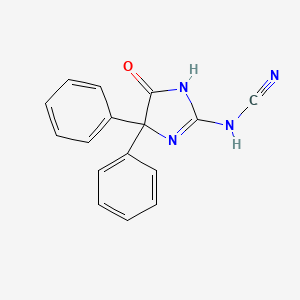
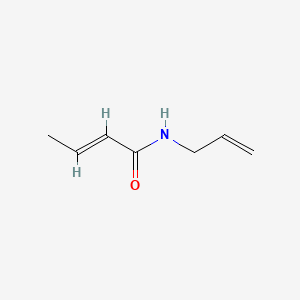
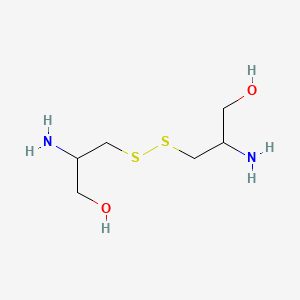
![1-butyl-3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14159088.png)
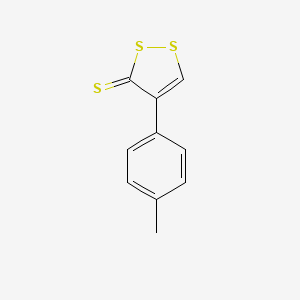
![5-Tert-butyl-7-(heptafluoropropyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14159105.png)
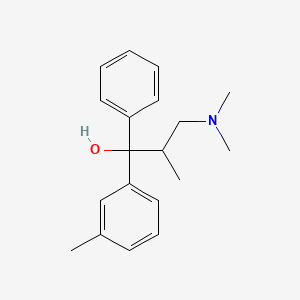
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide](/img/structure/B14159118.png)
![4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14159126.png)
